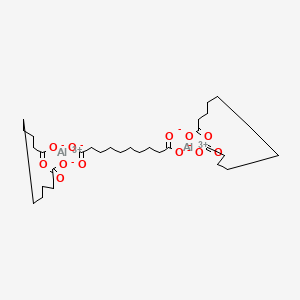
Aluminum sebacate
Übersicht
Beschreibung
Aluminum sebacate is a chemical compound formed by the reaction of decanedioic acid with aluminum. Decanedioic acid, also known as sebacic acid, is a dicarboxylic acid with the formula C10H18O4. The aluminum salt of decanedioic acid is used in various industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of decanedioic acid, aluminum salt (3:2) typically involves the reaction of decanedioic acid with aluminum hydroxide or aluminum chloride. The reaction is carried out in an aqueous medium, and the resulting product is filtered and dried to obtain the aluminum salt.
Industrial Production Methods
In industrial settings, the production of decanedioic acid, aluminum salt (3:2) involves large-scale reactions using decanedioic acid and aluminum compounds. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Decomposition and Hydrolysis
Aluminum sebacate exhibits pH-dependent stability. In aqueous environments, it undergoes hydrolysis, particularly under acidic or basic conditions:
-
Acidic conditions : Dissociates into Al³⁺ ions and sebacic acid .
-
Basic conditions : Al³⁺ ions react with OH⁻ to form Al(OH)₃ precipitate .
The hydrolysis reaction can be represented as:
Coordination and Catalytic Reactions
This compound acts as a Lewis acid due to the electron-deficient Al³⁺ center, enabling catalytic roles in organic reactions:
3.1 Esterification and Polymerization
Facilitates ester bond formation between alcohols and carboxylic acids, crucial in synthesizing polyesters like poly(glycerol sebacate) .
3.2 Cross-Linking of Polymers
Aluminum ions coordinate with polymer chains, enhancing cross-linking density and mechanical properties.
3.3 Applications in Organic Synthesis
-
Catalyzes acyl transfer reactions.
-
Stabilizes intermediates in condensation polymerizations.
Stability and Reactivity
The compound’s stability is influenced by environmental factors:
| Factor | Effect on Stability | Reference |
|---|---|---|
| pH | Unstable in acidic/basic conditions | |
| Temperature | Decomposes above 200°C | |
| Solvents | Solubility varies (poor in water, moderate in organic solvents) |
Wissenschaftliche Forschungsanwendungen
Aluminum sebacate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological effects and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of decanedioic acid, aluminum salt (3:2) involves its interaction with various molecular targets and pathways. The aluminum component can bind to proteins and enzymes, affecting their function and activity. The decanedioic acid component can interact with cellular membranes and other biological molecules, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Decanedioic acid, magnesium salt (3:2)
- Decanedioic acid, calcium salt (3:2)
- Decanedioic acid, zinc salt (3:2)
Uniqueness
Aluminum sebacate is unique due to its specific chemical structure and properties. The aluminum component provides distinct reactivity and interaction capabilities compared to other metal salts of decanedioic acid. This uniqueness makes it valuable in specific industrial and research applications.
Eigenschaften
CAS-Nummer |
5505-62-4 |
|---|---|
Molekularformel |
C30H48Al2O12 |
Molekulargewicht |
654.7 g/mol |
IUPAC-Name |
dialuminum;decanedioate |
InChI |
InChI=1S/3C10H18O4.2Al/c3*11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h3*1-8H2,(H,11,12)(H,13,14);;/q;;;2*+3/p-6 |
InChI-Schlüssel |
ITPKQLWJKWUWPB-UHFFFAOYSA-H |
Kanonische SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-].C(CCCCC(=O)[O-])CCCC(=O)[O-].C(CCCCC(=O)[O-])CCCC(=O)[O-].[Al+3].[Al+3] |
Verwandte CAS-Nummern |
111-20-6 (Parent) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













